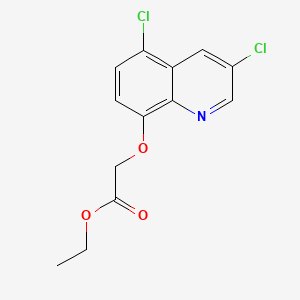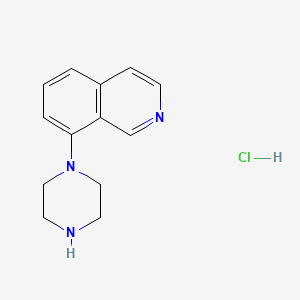
8-(1-Piperazinyl)-isoquinoline HCl
Overview
Description
8-(1-Piperazinyl)-isoquinoline HCl is a chemical compound with the empirical formula C13H16ClN3 and a molecular weight of 249.74 . It is a synthetic intermediate useful for pharmaceutical synthesis.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.C1CN(CCN1)c2cccc3ccncc23 . The InChI key is YVWCXIWRPWMSQE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid compound . and should be stored at a temperature between 2-8°C .Scientific Research Applications
Corrosion Inhibition
- 8-Hydroxyquinoline-based piperazines like CPQ and MPQ have been investigated as corrosion inhibiting additives for C35E steel in HCl electrolyte. These compounds enhance anti-corrosion properties by developing a pseudo-capacitive film on the steel surface and exhibit mixed-type inhibitory activity, as well as temperature-dependent efficiency (El faydy et al., 2020).
Antiviral Properties
- Piperazinyloxoquinoline derivatives, including those structurally related to 8-(1-Piperazinyl)-isoquinoline HCl, have shown potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) replication in both acutely and chronically infected cells (Baba et al., 1997).
Anticancer Activity
- Derivatives of 2,4-diaminoquinazoline with 4-substituted-piperazine-1-carbodithioate have been synthesized and tested for antiproliferative activities against various human cancer cell lines, showing significant efficacy (Cao et al., 2013).
Antimycobacterial Activity
- Novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines have been synthesized and investigated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing significant potency (Patel et al., 2011).
Antibacterial Properties
- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, structurally related to this compound, has been reported to possess significant antibacterial activities against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Serotonin Receptor Binding
- 8-Piperazinyl-2,3-dihydropyrroloisoquinolines have shown binding to human cloned 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors, indicating potential for neurological applications (Heightman et al., 2005).
Protein Kinase Inhibition
- Isoquinoline sulfonamides, such as 1-(5-isoquinolinesulfonyl) piperazine, have demonstrated novel inhibitory effects on mammalian protein kinases, indicating potential therapeutic applications in conditions influenced by these enzymes (Gerard et al., 1986).
Photodynamic Therapy
- Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer, suggesting applications in photodynamic therapy and as pH probes (Gan et al., 2003).
Fluorescent Ligands for Receptors
- 1-Arylpiperazine derivatives containing environment-sensitive fluorescent moieties have been synthesized, displaying high 5-HT1A receptor affinity and potential for visualizing receptors in cell studies (Lacivita et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which include 8-(1-piperazinyl)-isoquinoline hcl, have a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that piperazine derivatives can inhibit the synaptic reuptake of serotonin and norepinephrine .
Result of Action
It is known that piperazine derivatives can have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Action Environment
It is known that the synthesis of piperazine derivatives can be influenced by various factors, including the presence of certain catalysts and the temperature of the reaction .
Biochemical Analysis
Biochemical Properties
8-(1-Piperazinyl)-isoquinoline hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with serotonin (5-HT2) and dopamine (D2) receptors, acting as an antagonist . These interactions are essential in modulating neurotransmitter pathways, which can have significant implications in neurological research.
Cellular Effects
The effects of 8-(1-Piperazinyl)-isoquinoline hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 8-(1-Piperazinyl)-isoquinoline hydrochloride can alter cellular metabolism by impacting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 8-(1-Piperazinyl)-isoquinoline hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Furthermore, 8-(1-Piperazinyl)-isoquinoline hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
The temporal effects of 8-(1-Piperazinyl)-isoquinoline hydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over prolonged periods . In in vitro and in vivo studies, long-term exposure to 8-(1-Piperazinyl)-isoquinoline hydrochloride has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 8-(1-Piperazinyl)-isoquinoline hydrochloride vary with different dosages in animal models. At lower doses, this compound has been observed to modulate neurotransmitter pathways without causing significant adverse effects . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
8-(1-Piperazinyl)-isoquinoline hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further studied for their biological activity . The involvement of 8-(1-Piperazinyl)-isoquinoline hydrochloride in these pathways can influence metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of 8-(1-Piperazinyl)-isoquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of 8-(1-Piperazinyl)-isoquinoline hydrochloride within tissues can also be influenced by its interactions with plasma proteins, which can affect its bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of 8-(1-Piperazinyl)-isoquinoline hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.
properties
IUPAC Name |
8-piperazin-1-ylisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWCXIWRPWMSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655121 | |
| Record name | 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936643-79-7 | |
| Record name | 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 936643-79-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



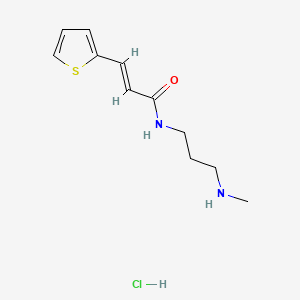

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
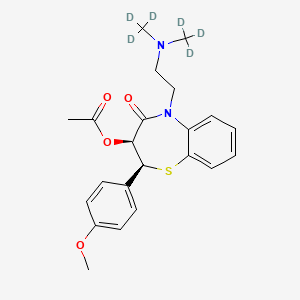
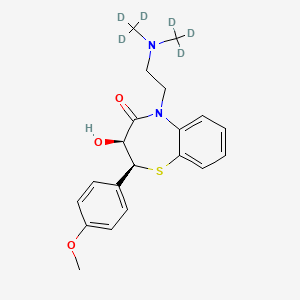
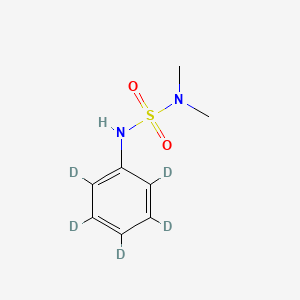
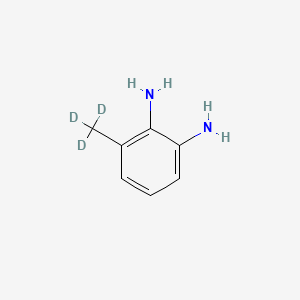
![1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B565660.png)
![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
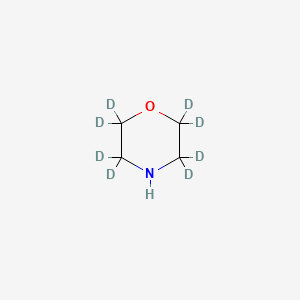
![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)
